N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the isoquinoline and phenyl components. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the isoquinoline moiety can be synthesized through a Pomeranz–Fritsch–Bobbitt cyclization, which involves the cyclization of a benzylamine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE include:
- N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}BENZENESULFONAMIDE
- N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}ACETAMIDE
Uniqueness
The uniqueness of N-{2-[(6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL]-4,5-DIMETHOXYPHENYL}-2-(4-ISOBUTYLPHENYL)PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H38N2O5 |
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Molecular Weight |
542.7 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C33H38N2O5/c1-20(2)14-22-8-10-23(11-9-22)21(3)33(36)35-27-19-32(40-7)30(38-5)17-25(27)15-28-26-18-31(39-6)29(37-4)16-24(26)12-13-34-28/h8-13,16-21H,14-15H2,1-7H3,(H,35,36) |
InChI Key |
AAJVGYHGHHNDME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
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